Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate
Overview
Description
Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate is a chemical compound with the molecular formula C11H13F3N2O2 and a molecular weight of 262.22 . It is characterized by the presence of a trifluoromethyl group and an amino group attached to a phenyl ring, which is further linked to an acetate group .
Molecular Structure Analysis
The molecular structure of Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate is characterized by the presence of a trifluoromethyl group and an amino group attached to a phenyl ring, which is further linked to an acetate group . The InChI key for this compound is LVYRDRRAKRDALN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate has a molecular weight of 262.22 and a molecular formula of C11H13F3N2O2 . It has a computed topological polar surface area of 64.4Ų and a XLogP3 of 2.4 . It also has a covalently-bonded unit count of 1 .Scientific Research Applications
Crystal Structure Analysis : The crystal structure of similar compounds, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been analyzed using X-ray methods. These studies provide insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of the compound (DyaveGowda et al., 2002).
Synthesis Processes : Research has been conducted on the synthesis of related compounds, such as ethyl 2-(4-isocyanatophenyl) acetate. These studies provide valuable information on optimizing production methods, influencing factors such as solvent choice, mole ratio of raw materials, and reaction time (Wu Jian-biao, 2008).
Chemical Derivative Formation : The compound has been used in the synthesis of derivatives like Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate, which was synthesized via Ugi four-component reaction. This showcases the compound's role in creating complex chemical structures (Ganesh et al., 2017).
Applications in Pharmaceutical Synthesis : The compound has been used in the synthesis of pharmaceutical intermediates, such as Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. Such research indicates its potential applications in drug development (Sapnakumari et al., 2014).
Building Block for Chirons in Amino Acid Series : Ethyl-4,4,4-trifluoroacetoacetate, a related compound, has been studied as a building block for enantiopure chirons in trifluoromethyl-β-amino acid series. This highlights the compound's role in synthesizing amino acid derivatives (Michaut et al., 2007).
Inhibition Studies and Molecular Docking : Studies on novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates have revealed their potential in inhibiting α-glucosidase and β-glucosidase enzymes. Molecular docking studies further explain their interaction with enzyme active sites (Babar et al., 2017).
properties
IUPAC Name |
ethyl 2-[2-amino-4-(trifluoromethyl)anilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-18-10(17)6-16-9-4-3-7(5-8(9)15)11(12,13)14/h3-5,16H,2,6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYRDRRAKRDALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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